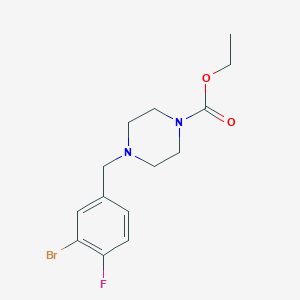
3-methyl-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2,4,5-trichlorophenyl)benzamide, also known as AG490, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism of Action
3-methyl-N-(2,4,5-trichlorophenyl)benzamide inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing the phosphorylation of downstream STAT proteins. This leads to the inhibition of gene transcription and the suppression of cellular proliferation and survival. This compound has been shown to selectively target JAK2 and JAK3, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It inhibits the growth and survival of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound also inhibits the activation of immune cells and reduces inflammation in animal models. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3. It can be easily synthesized and purified, and its effects can be evaluated using various assays, including cell proliferation, apoptosis, and gene expression. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time for this compound in experiments.
Future Directions
For research include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, the role of the JAK/STAT pathway in various diseases and its potential as a therapeutic target should be further explored.
Synthesis Methods
3-methyl-N-(2,4,5-trichlorophenyl)benzamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-methylbenzoic acid and 2,4,5-trichloroaniline to form this compound. The synthesis process involves multiple steps, including acid-catalyzed esterification, nucleophilic substitution, and oxidation. The purity of this compound can be improved through recrystallization and column chromatography.
Scientific Research Applications
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been widely used in scientific research to investigate the JAK/STAT signaling pathway and its role in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been demonstrated to suppress the activation of immune cells and reduce inflammation in animal models. This compound has been used in preclinical studies to evaluate its potential as a therapeutic agent for various diseases.
Properties
IUPAC Name |
3-methyl-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-3-2-4-9(5-8)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFSKBGJIZQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)


![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)
